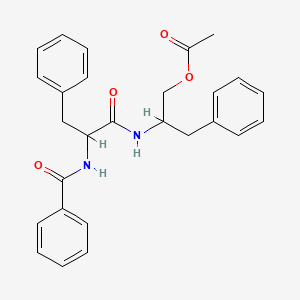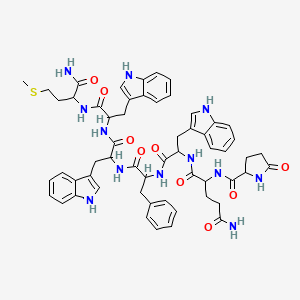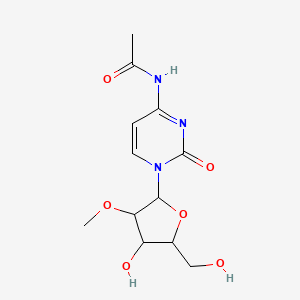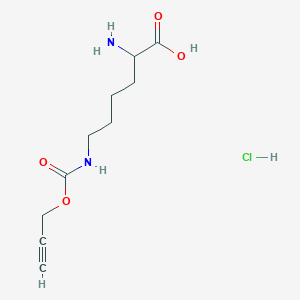
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride typically involves the protection of lysine followed by the introduction of the prop-2-ynoxycarbonyl group. The process generally includes the following steps:
Protection of the amino group: The amino group of lysine is protected using a suitable protecting group.
Introduction of the prop-2-ynoxycarbonyl group: The protected lysine is then reacted with prop-2-ynyl chloroformate under basic conditions to introduce the prop-2-ynoxycarbonyl group.
Deprotection: The protecting group is removed to yield the final product
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The alkyne group can participate in click chemistry reactions with azides to form triazoles.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions
Common Reagents and Conditions
Click chemistry: Azides are commonly used as reagents in click chemistry reactions with the alkyne group of the compound.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
Triazoles: Formed from click chemistry reactions with azides.
Oxidized and reduced derivatives: Depending on the specific oxidizing or reducing agents used
Applications De Recherche Scientifique
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used in the synthesis of chemical probes and tools for studying biological systems.
Biology: Incorporated into recombinant proteins for site-specific labeling and imaging.
Industry: Utilized in the development of novel materials and bioconjugates
Mécanisme D'action
The mechanism of action of 2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride involves its incorporation into proteins or other biomolecules through bioorthogonal reactions. The alkyne group allows for specific reactions with azides, enabling the formation of stable triazole linkages. This specificity and stability make it a valuable tool in various biochemical and biotechnological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride
- Fmoc-(S)-propargyl-Ala-OH
- L-Homopropargylglycine hydrochloride
- Fmoc-azidolysine
- L-C-Propargylglycine
Uniqueness
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride is unique due to its specific alkyne functionality, which allows for bioorthogonal reactions. This makes it particularly useful for site-specific labeling and imaging in biological systems, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H17ClN2O4 |
|---|---|
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
2-amino-6-(prop-2-ynoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H16N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h1,8H,3-7,11H2,(H,12,15)(H,13,14);1H |
Clé InChI |
ZYUXGVUWYHHZTD-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B13395461.png)
![13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B13395474.png)
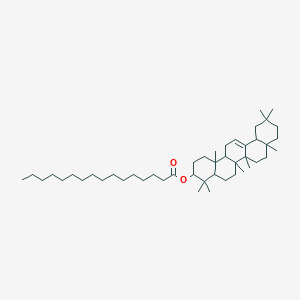
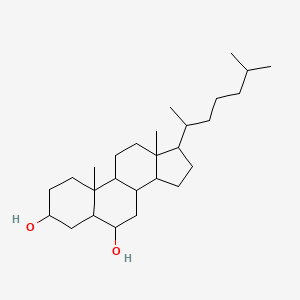
![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)
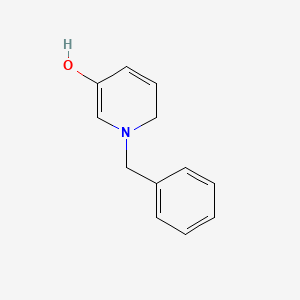
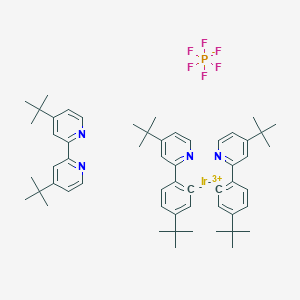
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
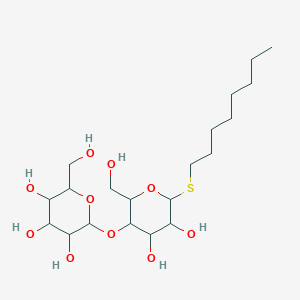
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
